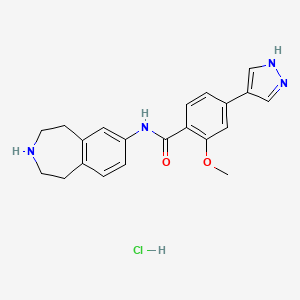

JNJ-47117096 hydrochloride

説明

特性

IUPAC Name |

2-methoxy-4-(1H-pyrazol-4-yl)-N-(2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)benzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O2.ClH/c1-27-20-11-15(17-12-23-24-13-17)3-5-19(20)21(26)25-18-4-2-14-6-8-22-9-7-16(14)10-18;/h2-5,10-13,22H,6-9H2,1H3,(H,23,24)(H,25,26);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXRWZUUCCUDKJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CNN=C2)C(=O)NC3=CC4=C(CCNCC4)C=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

JNJ-47117096 Hydrochloride: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-47117096 hydrochloride, also known as MELK-T1, is a potent and selective small molecule inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK) and FMS-like Tyrosine Kinase 3 (Flt3).[1][2][3] Its mechanism of action centers on the induction of DNA damage intolerance in highly proliferative cancer cells.[4] By inhibiting MELK, JNJ-47117096 triggers a cascade of cellular events, including stalled replication forks, DNA double-strand breaks (DSBs), and the activation of the ATM-mediated DNA damage response (DDR). This ultimately leads to cell cycle arrest and either replicative senescence in p53-proficient cells or mitotic catastrophe in p53-deficient cells. This guide provides an in-depth overview of the core mechanism of action, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Core Mechanism of Action: Inhibition of MELK and Flt3

This compound exerts its primary therapeutic effects through the potent and selective inhibition of two key kinases: MELK and Flt3.

-

Maternal Embryonic Leucine Zipper Kinase (MELK): MELK is a serine/threonine kinase that is highly overexpressed in various cancers and is implicated in disabling critical cell cycle checkpoints and enhancing DNA replication.[4] JNJ-47117096 directly inhibits the catalytic activity of MELK. Furthermore, it uniquely triggers the rapid, proteasome-dependent degradation of the MELK protein itself, independent of the cell cycle phase.[4] This dual action ensures a robust and sustained suppression of MELK signaling.

-

FMS-like Tyrosine Kinase 3 (Flt3): Flt3 is a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of hematopoietic cells. Mutations leading to constitutive activation of Flt3 are common drivers in acute myeloid leukemia (AML). JNJ-47117096 effectively inhibits Flt3, suggesting its potential therapeutic application in Flt3-driven malignancies.[1][2]

The inhibition of MELK by JNJ-47117096 is the cornerstone of its anti-cancer activity. This action increases the threshold for DNA damage tolerance, rendering cancer cells more susceptible to replication stress and subsequent cell fate decisions dictated by their p53 status.[4]

Signaling Pathways

The primary signaling cascade initiated by JNJ-47117096 involves the DNA damage response pathway.

Caption: JNJ-47117096 inhibits MELK, leading to DNA damage and ATM activation.

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Kinase Inhibition

| Kinase Target | IC50 (nM) | Reference |

| MELK | 23 | [1][2][3] |

| Flt3 | 18 | [1][2][3] |

| CAMKIIδ | 810 | [1][2] |

| Mnk2 | 760 | [1][2] |

| CAMKIIγ | 1000 | [1][2] |

| MLCK | 1000 | [1][2] |

Table 2: Cellular Activity

| Cell Line | Assay | IC50 (µM) | Conditions | Reference |

| Ba/F3-Flt3 | Proliferation | 1.5 | In the absence of IL-3 | [1][2] |

| MCF-7 | S-phase Progression | - | Delay observed at 10 µM | [1][2] |

Experimental Protocols

MELK Kinase Activity Assay (Radioactive Filter Binding)

This assay measures the inhibition of MELK kinase activity by quantifying the incorporation of radioactive phosphate into a peptide substrate.

Methodology:

-

Prepare a reaction mixture containing 1.25 nM recombinant human MELK (residues 1-340), 10 µM ATP, 6.7 uCi/mL γ-33P-ATP, and 3 µM biotinylated ZIP-tide peptide substrate (Biotin-KKLNRTLSFAEPG) in a reaction buffer (25 mM Tris pH 7.5, 10 mM MgCl2, 1 mM DTT, 1 mM EGTA, 0.1% Triton X-100).[1]

-

Add varying concentrations of this compound to the reaction mixture.

-

Incubate the reaction for 25 minutes at room temperature.[1]

-

Stop the reaction by adding 40 µL of 2% orthophosphoric acid.[1]

-

Transfer the reaction mixture to a MAPH filter plate to capture the biotinylated peptide.

-

Wash the filter plate to remove unbound radioactivity.

-

Measure the radioactivity retained on the filter using a scintillation counter.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Flt3-Driven Cell Proliferation Assay

This assay assesses the ability of JNJ-47117096 to inhibit the proliferation of cells that are dependent on Flt3 signaling.

Methodology:

-

Culture Ba/F3 cells engineered to express Flt3 in an appropriate growth medium.

-

Seed 20,000 cells per well in a 384-well plate.[1]

-

Add serial dilutions of this compound (dissolved in DMSO) to the wells (final concentration of DMSO should be kept constant).

-

For the control group, add DMSO alone.

-

Perform the assay in the presence and absence of 10 ng/mL IL-3.[1]

-

Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.[1]

-

Add Alamar Blue solution to each well and incubate for an additional 4 hours.[1]

-

Measure the fluorescent intensity using a plate reader at an excitation wavelength of 540 nm and an emission wavelength of 590 nm.[1]

-

Calculate the IC50 value by normalizing the data to the control wells and fitting to a dose-response curve.

Western Blot Analysis of DNA Damage Response

This protocol is a representative method for detecting the phosphorylation of key proteins in the ATM-mediated DNA damage response pathway following treatment with JNJ-47117096.

Methodology:

-

Culture MCF-7 cells to approximately 80% confluency.

-

Treat the cells with this compound (e.g., 3 µM and 10 µM) for various time points (e.g., 0, 2, 6, 12, 24 hours).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-ATM, phospho-p53, p21, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the cellular effects of JNJ-47117096.

Caption: Workflow for analyzing the cellular effects of JNJ-47117096.

Conclusion

This compound is a potent dual inhibitor of MELK and Flt3 kinases. Its primary mechanism of action in cancer cells involves the inhibition of MELK, leading to an accumulation of DNA damage and the activation of the ATM-mediated DNA damage response. This results in either replicative senescence or mitotic catastrophe, depending on the p53 status of the cancer cells. The detailed experimental protocols and quantitative data provided in this guide offer a comprehensive resource for researchers and drug development professionals working with this compound. The unique dual-action of inhibiting MELK activity and promoting its degradation makes JNJ-47117096 a compelling molecule for further investigation in oncology.

References

- 1. Preclinical evaluation of biomarkers associated with antitumor activity of MELK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MELK-T1, a small-molecule inhibitor of protein kinase MELK, decreases DNA-damage tolerance in proliferating cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Effective growth-suppressive activity of maternal embryonic leucine-zipper kinase (MELK) inhibitor against small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

JNJ-47117096 Hydrochloride: A Technical Target Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-47117096 hydrochloride is a potent and selective small molecule inhibitor primarily targeting Maternal Embryonic Leucine Zipper Kinase (MELK) and Fms-like tyrosine kinase 3 (Flt3).[1][2] MELK is a serine/threonine kinase overexpressed in various cancers and implicated in cell cycle progression, while Flt3 is a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML). This technical guide provides a comprehensive overview of the target profile of JNJ-47117096, including its biochemical and cellular activity, mechanism of action, and detailed experimental protocols.

Quantitative Target Profile

The inhibitory activity of JNJ-47117096 has been characterized against its primary targets and a selection of off-targets. The following table summarizes the key quantitative data.

| Target | Assay Type | IC50 (nM) |

| MELK | Radioactive Filter Binding Assay | 23 [1] |

| Flt3 | Kinase Assay | 18 [1] |

| CAMKIIδ | Kinase Assay | 810[1] |

| Mnk2 | Kinase Assay | 760[1] |

| CAMKIIγ | Kinase Assay | 1000[1] |

| MLCK | Kinase Assay | 1000[1] |

| Cell Line | Assay Type | IC50 (µM) | Conditions |

| Ba/F3-Flt3 | Proliferation Assay | 1.5[1] | In the absence of IL-3 |

Mechanism of Action and Signaling Pathways

JNJ-47117096 exerts its cellular effects through the inhibition of MELK, leading to stalled replication forks and DNA double-strand breaks (DSBs).[1] This DNA damage triggers the activation of the ATM-mediated DNA damage response (DDR) pathway.[1] In cancer cells with a functional p53 signaling pathway, this leads to a replicative senescence phenotype.[3]

The key molecular events following MELK inhibition by JNJ-47117096 are:

-

Activation of ATM/CHK2 Pathway: JNJ-47117096 induces rapid activation of Ataxia Telangiectasia Mutated (ATM) and phosphorylation of its downstream target, Checkpoint Kinase 2 (CHK2), without affecting the alternative ATR/CHK1 pathway.[3]

-

p53 Phosphorylation and p21 Upregulation: The activated DDR leads to strong phosphorylation of the tumor suppressor p53.[1][3] This, in turn, results in a prolonged upregulation of the cyclin-dependent kinase inhibitor p21.[1][3]

-

FOXM1 Downregulation: p53 activation facilitates the transcriptional repression of Forkhead Box M1 (FOXM1), a key transcription factor for G2/M-specific genes.[1][4]

-

Cellular Outcomes:

Signaling Pathway Diagram

Caption: JNJ-47117096 inhibits MELK, leading to DNA damage and p53-dependent cell cycle arrest.

Experimental Protocols

MELK Kinase Assay (Radioactive Filter Binding Assay)[1]

This assay measures the inhibition of MELK kinase activity by quantifying the incorporation of radiolabeled phosphate into a substrate peptide.

Materials:

-

Human MELK (residues 1-340)

-

ATP

-

γ-33P-ATP

-

Biotinylated ZIP-tide peptide (Biotin-KKLNRTLSFAEPG)

-

Reaction Buffer: 25 mM Tris pH 7.5, 10 mM MgCl2, 1 mM DTT, 1 mM EGTA, 0.1% Triton X-100

-

2% Orthophosphoric Acid

-

MAPH filter plate

-

JNJ-47117096 dissolved in DMSO

Procedure:

-

Prepare the kinase reaction mixture in a 384-well plate. Each 30 µL well should contain:

-

1.25 nM MELK enzyme

-

10 µM ATP

-

6.7 uCi/mL γ-33P-ATP

-

3 µM biotinylated ZIP-tide peptide

-

JNJ-47117096 at desired concentrations (or DMSO for control)

-

-

Incubate the reaction at room temperature for 25 minutes.

-

Stop the reaction by adding 40 µL of 2% orthophosphoric acid.

-

Transfer the reaction mixture to a MAPH filter plate to capture the biotinylated peptide.

-

Wash the filter plate to remove unbound radioactivity.

-

Measure the radioactivity retained on the filter using a suitable counter.

-

Calculate the percentage of inhibition relative to the DMSO control and determine the IC50 value.

Ba/F3-Flt3 Cell Proliferation Assay[1]

This assay assesses the effect of JNJ-47117096 on the proliferation of Ba/F3 cells engineered to be dependent on Flt3 signaling.

Materials:

-

Ba/F3-Flt3 cells

-

Cell culture medium

-

Interleukin-3 (IL-3)

-

Alamar Blue solution

-

JNJ-47117096 dissolved in DMSO

-

384-well plates

Procedure:

-

Dispense 100 nL of JNJ-47117096 (dissolved in DMSO) at various concentrations into the wells of a 384-well plate.

-

Add a suspension of Ba/F3-Flt3 cells to each well at a density of 20,000 cells/well.

-

For the control experiment to assess Flt3-independent growth, add 10 ng/mL of IL-3 to a parallel set of plates.

-

Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

-

Add Alamar Blue solution to each well.

-

Incubate for an additional 4 hours at 37°C.

-

Measure the fluorescent intensity using a fluorescence plate reader with an excitation wavelength of 540 nm and an emission wavelength of 590 nm.

-

Determine the IC50 value by plotting the percentage of proliferation inhibition against the compound concentration.

Experimental Workflow Diagram

Caption: Workflow for biochemical and cellular assays to characterize JNJ-47117096.

Conclusion

This compound is a dual inhibitor of MELK and Flt3 with potent activity in biochemical and cellular assays. Its mechanism of action involves the induction of DNA damage and the activation of the ATM/p53 pathway, leading to cell cycle arrest or mitotic catastrophe depending on the p53 status of the cancer cells. This detailed target profile provides a valuable resource for researchers investigating MELK and Flt3 as therapeutic targets and for those involved in the development of related oncology drugs.

References

JNJ-47117096 Hydrochloride: A Technical Guide to a Dual MELK/Flt3 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-47117096 hydrochloride is a potent and selective small molecule inhibitor targeting both Maternal Embryonic Leucine Zipper Kinase (MELK) and Fms-like Tyrosine Kinase 3 (Flt3).[1][2] This dual inhibitory activity positions JNJ-47117096 as a compelling candidate for investigation in oncological contexts where these kinases are implicated, particularly in acute myeloid leukemia (AML) and various solid tumors. This technical guide provides a comprehensive overview of the available preclinical data on JNJ-47117096, including its inhibitory profile, effects on cellular pathways, and the methodologies for its evaluation.

Introduction

Maternal Embryonic Leucine Zipper Kinase (MELK) is a serine/threonine kinase involved in numerous cellular processes critical for cancer progression, including cell cycle regulation, proliferation, and apoptosis.[3][4][5] Fms-like Tyrosine Kinase 3 (Flt3), a receptor tyrosine kinase, is a key regulator of hematopoiesis, and its activating mutations, particularly internal tandem duplications (Flt3-ITD), are prevalent in acute myeloid leukemia, conferring a poor prognosis. The simultaneous targeting of both MELK and Flt3 by JNJ-47117096 presents a rational therapeutic strategy to overcome resistance mechanisms and enhance anti-tumor efficacy.

In Vitro Inhibitory Activity

This compound demonstrates potent inhibitory activity against both MELK and Flt3 kinases. The half-maximal inhibitory concentrations (IC50) are summarized in the table below. The compound also exhibits weaker activity against other kinases at significantly higher concentrations.

| Target Kinase | IC50 (nM) |

| MELK | 23 |

| Flt3 | 18 |

| CAMKIIδ | 810 |

| Mnk2 | 760 |

| CAMKIIγ | 1000 |

| MLCK | 1000 |

| Table 1: Biochemical inhibitory activity of this compound against a panel of kinases.[1] |

Cellular Activity and Mechanism of Action

Inhibition of Flt3-Driven Cell Proliferation

In cellular assays, JNJ-47117096 (also referred to as MELK-T1) effectively suppresses the proliferation of Ba/F3 murine pro-B cells that are dependent on Flt3 signaling. This inhibition is observed in the absence of interleukin-3 (IL-3), a cytokine that can provide an alternative survival signal.

| Cell Line | Condition | IC50 (µM) |

| Ba/F3-Flt3 | Without IL-3 | 1.5 |

| Ba/F3-Flt3 | With IL-3 | No inhibition observed |

| Table 2: Anti-proliferative activity of JNJ-47117096 in Flt3-driven Ba/F3 cells.[1] |

The compound showed no inhibitory activity on Ba/F3 cell lines driven by other receptor tyrosine kinases such as FGFR1, FGFR3, or KDR, highlighting its selectivity for Flt3-dependent proliferation.[1]

Effects on Cell Cycle and DNA Damage Response

In the MCF-7 breast cancer cell line, treatment with JNJ-47117096 at a concentration of 10 µM leads to a delay in the S-phase of the cell cycle.[1] Mechanistically, the inhibition of MELK by JNJ-47117096 results in stalled replication forks and the formation of DNA double-strand breaks.[1] This, in turn, activates the ATM-mediated DNA damage response (DDR).[1]

Further downstream effects of JNJ-47117096 (at 3 and 10 µM) include the induction of growth arrest and a senescent phenotype.[1] This is accompanied by a strong phosphorylation of p53, a sustained upregulation of p21, and the downregulation of target genes of the FOXM1 transcription factor.[1]

Signaling Pathways

The dual inhibition of MELK and Flt3 by JNJ-47117096 impacts multiple oncogenic signaling cascades.

MELK Signaling Pathway

MELK is a multifaceted kinase that influences several key cancer-related pathways. Its inhibition by JNJ-47117096 is expected to disrupt these downstream signaling events.

Caption: Simplified MELK signaling pathway and the inhibitory action of JNJ-47117096.

Flt3 Signaling Pathway

Activating mutations in Flt3 lead to the constitutive activation of downstream pathways that drive cell proliferation and survival in AML. JNJ-47117096 targets the aberrantly active Flt3 kinase.

Caption: Flt3-ITD signaling and its inhibition by JNJ-47117096.

Experimental Protocols

Detailed experimental protocols for the characterization of JNJ-47117096 are crucial for the replication and extension of these findings.

Biochemical Kinase Inhibition Assay (General Protocol)

A general protocol for assessing kinase inhibition, which would be adapted for MELK and Flt3, is as follows:

-

Reagents: Recombinant human MELK or Flt3 kinase, appropriate peptide substrate, ATP, and assay buffer (e.g., Tris-HCl, MgCl2, DTT).

-

Procedure:

-

Prepare serial dilutions of JNJ-47117096 in DMSO.

-

In a microplate, combine the kinase, the test compound dilution, and the peptide substrate.

-

Initiate the kinase reaction by adding a solution of ATP.

-

Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specified time.

-

Terminate the reaction.

-

Quantify the amount of phosphorylated substrate or ADP produced using a suitable detection method (e.g., radiometric assay with [γ-33P]ATP, fluorescence-based assay, or luminescence-based assay such as ADP-Glo).

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

-

Flt3-Driven Ba/F3 Cell Proliferation Assay

The following protocol outlines the methodology for assessing the anti-proliferative effects of JNJ-47117096 on Flt3-dependent cells:

-

Cell Line: Ba/F3 cells engineered to express a constitutively active Flt3 mutant (e.g., Flt3-ITD).

-

Culture Conditions: Maintain cells in RPMI-1640 medium supplemented with 10% fetal bovine serum. For experiments, wash cells to remove any residual IL-3.

-

Procedure:

-

Seed the Ba/F3-Flt3 cells in a 384-well plate at a density of 20,000 cells per well.[1]

-

Add serial dilutions of JNJ-47117096 (dissolved in DMSO) to the wells.[1] A parallel set of experiments can be conducted in the presence of 10 ng/mL IL-3 as a control.[1]

-

Incubate the plates for 24 hours at 37°C in a 5% CO2 atmosphere.[1]

-

Assess cell viability using a suitable reagent, such as AlamarBlue.[1] Add the reagent and incubate for an additional 4 hours.[1]

-

Measure the fluorescence intensity using a plate reader (e.g., excitation at 540 nm and emission at 590 nm).[1]

-

Calculate the percentage of proliferation inhibition relative to DMSO-treated control cells and determine the IC50 value.

-

MCF-7 Cell Cycle Analysis

To determine the effect of JNJ-47117096 on the cell cycle of MCF-7 cells, the following flow cytometry-based protocol can be employed:

-

Cell Line: MCF-7 human breast adenocarcinoma cells.

-

Procedure:

-

Seed MCF-7 cells in culture plates and allow them to adhere.

-

Treat the cells with JNJ-47117096 at the desired concentrations (e.g., 10 µM) or with a vehicle control (DMSO) for a specified duration (e.g., 24-72 hours).

-

Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol.

-

Resuspend the fixed cells in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A.

-

Incubate the cells in the dark to allow for DNA staining.

-

Analyze the DNA content of the cells using a flow cytometer.

-

Deconvolute the resulting DNA content histograms using appropriate software to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

-

In Vivo Efficacy and Pharmacokinetics

As of the latest available information, specific in vivo efficacy data and pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) profiles for this compound have not been publicly disclosed. Such studies would be essential to evaluate the therapeutic potential of this compound and would typically involve:

-

In Vivo Efficacy: Xenograft models using human cancer cell lines (e.g., AML cell lines with Flt3-ITD or solid tumor lines with high MELK expression) implanted in immunocompromised mice. Tumor growth inhibition would be assessed following administration of JNJ-47117096.

-

Pharmacokinetics: Studies in animal models (e.g., rodents, non-human primates) to determine key parameters such as bioavailability, plasma concentration-time profiles, half-life, clearance, and tissue distribution.

Summary and Future Directions

This compound is a potent dual inhibitor of MELK and Flt3 with demonstrated in vitro activity against Flt3-driven cell proliferation and the ability to induce cell cycle arrest and a DNA damage response in cancer cells. The provided data and protocols offer a solid foundation for further investigation into its therapeutic potential. Future research should focus on comprehensive in vivo efficacy studies in relevant cancer models and a thorough characterization of its pharmacokinetic and toxicological profiles to support its potential clinical development. The logical workflow for such preclinical to clinical translation is depicted below.

Caption: A typical workflow from target identification to clinical trials for a drug candidate like JNJ-47117096.

References

The Discovery and Synthesis of JNJ-47117096 Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-47117096 hydrochloride is a potent and selective inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK) and FMS-like Tyrosine Kinase 3 (Flt3).[1] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound. It details the fragment-based drug design approach that led to its identification, its inhibitory activity against key kinases, and the experimental protocols utilized for its evaluation. The document also illustrates the critical signaling pathways affected by JNJ-47117096, offering insights into its mechanism of action and potential therapeutic applications in oncology.

Discovery of JNJ-47117096

The discovery of JNJ-47117096 stemmed from a fragment-based drug design (FBDD) campaign targeting MELK, a serine/threonine kinase implicated in various cancers. The process began with the identification of a low-affinity fragment that bound to the hinge region of the MELK kinase domain. This initial hit, while modest in its inhibitory activity, provided a crucial starting point for structure-based optimization.

Through iterative cycles of structural biology, primarily X-ray crystallography of MELK in complex with inhibitors, and medicinal chemistry, the fragment was elaborated. This structure-guided approach enabled the rational design of modifications to enhance potency and selectivity. The optimization process ultimately led to the development of JNJ-47117096, a low-nanomolar inhibitor with a favorable selectivity profile and cellular permeability, making it a suitable chemical probe to investigate MELK biology.[2]

Synthesis of this compound

JNJ-47117096 is chemically identified as 2-methoxy-4-(1H-pyrazol-4-yl)-N-(2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)benzamide. The synthesis of this molecule involves a multi-step process. While the detailed, step-by-step experimental protocol is outlined in the primary scientific literature, a general overview of the synthetic strategy is presented here. The synthesis of related benzamide and pyrazole-containing compounds often involves key steps such as amide bond formation and palladium-catalyzed cross-coupling reactions.

A plausible synthetic route would involve the preparation of two key intermediates: 2-methoxy-4-(1H-pyrazol-4-yl)benzoic acid and 7-amino-2,3,4,5-tetrahydro-1H-3-benzazepine. The final amide coupling of these two fragments would yield the core structure of JNJ-47117096. The hydrochloride salt is then prepared by treating the free base with hydrochloric acid.

General Synthetic Workflow:

Caption: Generalized synthetic workflow for this compound.

Biological Activity and Data

JNJ-47117096 is a potent inhibitor of both MELK and Flt3 kinases. Its inhibitory activity has been quantified through various in vitro assays.

Table 1: In Vitro Kinase Inhibitory Activity of JNJ-47117096

| Kinase Target | IC50 (nM) |

| MELK | 23 |

| Flt3 | 18 |

| CAMKIIδ | 810 |

| Mnk2 | 760 |

| CAMKIIγ | 1000 |

| MLCK | 1000 |

Data sourced from MedChemExpress.[1]

Table 2: Cellular Activity of JNJ-47117096

| Cell Line | Flt3 Status | Proliferation IC50 (µM) (in the absence of IL-3) |

| Ba/F3-Flt3 | Transfected | 1.5 |

Data sourced from MedChemExpress.[1]

Signaling Pathways

JNJ-47117096 exerts its biological effects by inhibiting the kinase activity of MELK and Flt3, thereby modulating their downstream signaling pathways.

MELK Signaling Pathway

MELK is a serine/threonine kinase that plays a role in cell cycle progression, proliferation, and apoptosis.[3] It interacts with and phosphorylates a variety of substrates, influencing several downstream pathways.

References

JNJ-47117096 Hydrochloride: A Technical Guide to its Role in Cancer Cell Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-47117096 hydrochloride, also known as MELK-T1, is a potent and selective small-molecule inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK), a serine/threonine kinase implicated in oncogenesis.[1][2] This technical guide provides an in-depth overview of the mechanism of action of JNJ-47117096, its effects on cancer cell signaling, and detailed protocols for its preclinical evaluation. JNJ-47117096 exhibits a dual mechanism of action: direct inhibition of MELK's catalytic activity and induction of its proteasome-dependent degradation.[1] Inhibition of MELK by JNJ-47117096 leads to increased DNA damage tolerance, resulting in stalled replication forks, DNA double-strand breaks, and the activation of the ATM-mediated DNA damage response pathway.[1][3] The cellular outcome of MELK inhibition is context-dependent, inducing a replicative senescence phenotype in p53-proficient cancer cells and mitotic catastrophe in p53-deficient cells.[4] This guide summarizes the available quantitative data on JNJ-47117096's potency and selectivity, and provides detailed experimental methodologies for key assays.

Introduction to this compound

This compound is a small molecule compound identified as a selective inhibitor of MELK, a kinase that is highly expressed in various cancers and is associated with poor prognosis.[1][2] MELK plays a crucial role in cell cycle progression, particularly in the G2/M phase, and is involved in regulating the spindle assembly checkpoint and cytokinesis. Its overexpression in tumor cells is thought to contribute to genomic instability and enhanced proliferative capacity. JNJ-47117096 was developed to probe the function of MELK in cancer cells and to evaluate its potential as a therapeutic target.

Mechanism of Action

The primary mechanism of action of JNJ-47117096 is the inhibition of MELK kinase activity. Additionally, JNJ-47117096 has been shown to induce the rapid, proteasome-dependent degradation of the MELK protein, thus depleting the cell of both active and inactive forms of the kinase.[1] This dual action ensures a robust and sustained suppression of MELK-mediated signaling.

Impact on Cancer Cell Signaling

Inhibition of MELK by JNJ-47117096 triggers a cascade of events related to the DNA damage response (DDR). The proposed signaling pathway is as follows:

-

MELK Inhibition : JNJ-47117096 directly inhibits the catalytic activity of MELK and promotes its degradation.

-

Replication Stress : The absence of functional MELK leads to an accumulation of stalled replication forks and DNA double-strand breaks (DSBs) during S-phase.[1][3]

-

ATM-CHK2 Pathway Activation : The presence of DSBs activates the Ataxia Telangiectasia Mutated (ATM) kinase, a key sensor of DNA damage. Activated ATM then phosphorylates and activates its downstream effector, Checkpoint Kinase 2 (CHK2).[1][2]

-

p53 Phosphorylation and p21 Upregulation : Activated CHK2 phosphorylates the tumor suppressor protein p53, leading to its stabilization and activation.[1][3] Activated p53, in turn, transcriptionally upregulates the cyclin-dependent kinase inhibitor p21.[1][3]

-

FOXM1 Downregulation : JNJ-47117096 treatment also leads to a downregulation of Forkhead Box M1 (FOXM1) target genes.[1][3] FOXM1 is a key transcription factor involved in G2/M progression and is often regulated by MELK.

-

Cellular Phenotypes : The ultimate cellular outcome depends on the p53 status of the cancer cell.

-

p53-Proficient Cells : The strong and sustained p21 expression induces a permanent cell cycle arrest, leading to a replicative senescence phenotype.[3][4]

-

p53-Deficient Cells : In the absence of a functional p53-p21 checkpoint, cells with accumulated DNA damage attempt to proceed through mitosis, resulting in mitotic catastrophe and subsequent cell death.[4]

-

Quantitative Data

Table 1: Kinase Inhibition Profile of this compound

| Target Kinase | IC50 (nM) |

| MELK | 23[3] |

| Flt3 | 18[3] |

| CAMKIIδ | 810[3] |

| Mnk2 | 760[3] |

| CAMKIIγ | 1000[3] |

| MLCK | 1000[3] |

Table 2: Anti-proliferative Activity of JNJ-47117096 in a Flt3-driven Ba/F3 Cell Line

| Cell Line | Condition | IC50 (µM) |

| Flt3-driven Ba/F3 | - IL-3 | 1.5[3] |

| Flt3-driven Ba/F3 | + IL-3 | No inhibitory activity observed[3] |

Experimental Protocols

In Vitro Kinase Inhibition Assay (Radioactive Filter Binding)

This protocol describes the measurement of MELK kinase activity inhibition by JNJ-47117096.

Materials:

-

Recombinant human MELK (residues 1-340)

-

ATP and γ³³P-ATP

-

Biotinylated ZIP-tide peptide (Biotin-KKLNRTLSFAEPG)

-

Reaction Buffer: 25 mM Tris pH 7.5, 10 mM MgCl₂, 1 mM DTT, 1 mM EGTA, 0.1% Triton X100

-

2% Orthophosphoric acid

-

MAPH filter plate

-

Microscint-20

-

Scintillation counter (e.g., Topcount)

-

This compound dissolved in DMSO

Procedure:

-

Prepare serial dilutions of JNJ-47117096 in DMSO to create an 8-point dose-response curve.

-

In a 384-well plate, set up the kinase reaction in a final volume of 30 µL per well, containing 1.25 nM MELK, 10 µM ATP, 6.7 uCi/mL γ³³P-ATP, and 3 µM biotinylated ZIP-tide peptide in reaction buffer.

-

Add the diluted JNJ-47117096 or DMSO (vehicle control) to the respective wells.

-

Incubate the reaction mixture for 25 minutes at room temperature.

-

Stop the reaction by adding 40 µL of 2% orthophosphoric acid.

-

Filter the reaction mixture through a MAPH filter plate to trap the ³³P labeled peptide.

-

Wash the filter plate twice with 200 µL of 0.5% orthophosphoric acid.

-

Add 20 µL of Microscint-20 to each well.

-

Measure the radioactivity by scintillation counting using a Topcount.

-

Calculate the IC50 values by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).[3]

Cell Proliferation Assay (Alamar Blue)

This protocol details the assessment of the anti-proliferative effects of JNJ-47117096 on Flt3-driven Ba/F3 cells.

Materials:

-

Ba/F3-Flt3 murine pro-B cells

-

RPMI-1640 medium supplemented with 10% FBS

-

Interleukin-3 (IL-3)

-

This compound dissolved in DMSO

-

Alamar Blue solution

-

384-well plates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of JNJ-47117096 in DMSO.

-

Using a liquid handler, spray 100 nL/well of the diluted compound into 384-well plates.

-

Seed a suspension of Ba/F3-Flt3 cells at a density of 20,000 cells/well.

-

For the IL-3 dependent proliferation control, add 10 ng/mL of IL-3 to the appropriate wells. For the Flt3-driven proliferation assay, omit IL-3.

-

Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator.

-

Add Alamar Blue solution to each well according to the manufacturer's instructions.

-

Incubate for an additional 4 hours at 37°C.

-

Measure the fluorescent intensity on a fluorescence plate reader with excitation at 540 nm and emission at 590 nm.

-

Calculate the IC50 values from the dose-response curves.[3]

Western Blotting for MELK Degradation and DDR Pathway Activation

This protocol is for detecting changes in protein levels of MELK and key components of the DNA damage response pathway.

Materials:

-

MCF-7 breast cancer cells

-

DMEM supplemented with 10% FBS

-

This compound dissolved in DMSO

-

MG132 (proteasome inhibitor)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies against: MELK, Actin, phospho-ATM (Ser1981), phospho-CHK2 (Thr68), phospho-p53 (Ser15), p21, and FOXM1.

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

SDS-PAGE gels and blotting apparatus

Procedure:

-

Seed MCF-7 cells in 6-well plates and allow them to adhere overnight.

-

For MELK degradation analysis, treat the cells with the desired concentration of JNJ-47117096 for various time points (e.g., 0, 2, 4, 6, 8 hours).

-

For proteasome inhibition control, pre-treat cells with 2 µM MG132 for 1 hour before adding JNJ-47117096 for 6 hours.[1]

-

For DDR pathway analysis, treat cells with JNJ-47117096 for the desired time points.

-

Lyse the cells in lysis buffer, and determine the protein concentration using a BCA assay.

-

Separate equal amounts of protein lysate on SDS-PAGE gels and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL detection reagent and an imaging system.

Visualizations

Caption: Signaling pathway of JNJ-47117096 in cancer cells.

Caption: Experimental workflow for evaluating JNJ-47117096.

Conclusion

This compound is a valuable research tool for investigating the role of MELK in cancer biology. Its well-defined mechanism of action, involving both kinase inhibition and protein degradation, leads to a potent induction of the DNA damage response. The resulting cellular phenotypes of replicative senescence or mitotic catastrophe, depending on the p53 status of the cancer cell, highlight the potential of MELK inhibition as a therapeutic strategy. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the utility of JNJ-47117096 and the broader implications of targeting MELK in oncology. Further in vivo studies are warranted to translate these promising preclinical findings into potential clinical applications.

References

The Converging Roles of MELK and Flt3 in Tumorigenesis: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Exploration of Maternal Embryonic Leucine Zipper Kinase (MELK) and Fms-Like Tyrosine Kinase 3 (Flt3) as Therapeutic Targets in Oncology

Executive Summary

The relentless progression of cancer is driven by a complex interplay of aberrant signaling pathways that govern cell proliferation, survival, and metastasis. Among the key players in this intricate network are Maternal Embryonic Leucine Zipper Kinase (MELK) and Fms-like Tyrosine Kinase 3 (Flt3). Both kinases have emerged as critical regulators of tumorigenesis in a variety of malignancies, making them compelling targets for novel therapeutic interventions. This technical guide provides a comprehensive overview of the roles of MELK and Flt3 in cancer, detailing their signaling pathways, prognostic significance, and the current landscape of targeted inhibitors. We present a compilation of quantitative data, detailed experimental protocols, and visual diagrams to serve as a valuable resource for researchers, scientists, and drug development professionals in the field of oncology.

MELK: A Controversial but Significant Player in Solid and Hematological Malignancies

Maternal Embryonic Leucine Zipper Kinase (MELK) is a serine/threonine kinase that has garnered significant attention for its role in cancer progression. Despite some controversy regarding its essentiality for cancer cell survival, a substantial body of evidence highlights its overexpression in a multitude of cancers and its association with poor patient outcomes.

MELK Expression and Prognostic Significance

High MELK expression is a common feature across a wide range of cancers and frequently correlates with increased tumor grade, aggressiveness, and resistance to therapy.[1] In several cancer types, elevated MELK levels are a strong predictor of poor prognosis. For instance, in breast cancer, high MELK expression is significantly associated with worse overall survival (OS), recurrence-free survival (RFS), and distant metastasis-free survival (DMFS).[2] Similarly, in esophageal squamous cell carcinoma (ESCC), positive MELK expression is an indicator of poor overall survival.[3] Analysis of The Cancer Genome Atlas (TCGA) data reveals MELK overexpression in numerous cancers compared to normal tissues, including breast, lung, and colorectal cancers.[4][5][6]

| Cancer Type | MELK Expression Status | Prognostic Impact | Reference(s) |

| Breast Cancer | High Expression | Shorter OS, RFS, and DMFS | [2] |

| Esophageal Squamous Cell Carcinoma | High Expression | Poorer Overall Survival | [3] |

| Ovarian Cancer | High mRNA Expression | Shorter Progression-Free Survival | [7] |

| Hepatocellular Carcinoma | High Expression | Shorter Median Overall Survival | [8] |

| Glioblastoma | High Expression | Associated with Poor Prognosis | [8] |

| Lung Adenocarcinoma | High Expression | Associated with Poor Overall Survival | [6] |

The MELK Signaling Network

MELK exerts its oncogenic functions through a complex network of signaling pathways that regulate critical cellular processes. A key downstream effector of MELK is the transcription factor Forkhead Box M1 (FOXM1), a master regulator of cell cycle progression. MELK phosphorylates and activates FOXM1, leading to the expression of mitotic regulators such as Cyclin B1 and CDK1.[9] Additionally, MELK has been implicated in the activation of the NF-κB and MAPK pathways, both of which are central to cancer cell proliferation, survival, and metastasis.[3]

Below is a diagram illustrating the key signaling pathways influenced by MELK in cancer cells.

Therapeutic Targeting of MELK

The oncogenic role of MELK has prompted the development of small molecule inhibitors. One of the most studied is OTSSP167, which has shown potent anti-tumor activity in preclinical models of various cancers.[10] However, the field has also faced a significant controversy, with CRISPR/Cas9-mediated knockout of MELK showing minimal impact on cancer cell proliferation in some studies, raising questions about the specificity and on-target effects of pharmacological inhibitors.[11]

| MELK Inhibitor | Cancer Cell Line | IC50 (nM) | Reference(s) |

| OTSSP167 | IMR-32 (Neuroblastoma) | 17 | [12] |

| OTSSP167 | LA-N-6 (Neuroblastoma) | 334.8 | [12] |

| OTSSP167 | MELK (Cell-free assay) | 0.41 | [13] |

Flt3: A Key Driver in Acute Myeloid Leukemia (AML)

Fms-like tyrosine kinase 3 (Flt3) is a receptor tyrosine kinase that plays a crucial role in the normal development of hematopoietic stem and progenitor cells. However, activating mutations in the FLT3 gene are among the most common genetic alterations in acute myeloid leukemia (AML), contributing significantly to leukemogenesis.

Flt3 Mutations and Prognostic Significance in AML

Mutations in FLT3 are found in approximately 30% of AML patients.[14] The two most common types of activating mutations are internal tandem duplications (ITD) in the juxtamembrane domain and point mutations in the tyrosine kinase domain (TKD). FLT3-ITD mutations, present in about 20-25% of AML cases, are associated with a higher relapse rate and reduced overall survival, making them a significant adverse prognostic factor.[14][15] The allelic ratio of the FLT3-ITD mutation also has prognostic implications, with a high ratio correlating with a worse outcome.

| FLT3 Mutation Type | Frequency in AML | Prognostic Impact | Reference(s) |

| Internal Tandem Duplication (ITD) | ~20-25% | Poor prognosis, higher relapse rate, shorter overall survival | [14][15] |

| Tyrosine Kinase Domain (TKD) | ~5-10% | Less clear, generally considered less adverse than ITD | [14][15] |

The Flt3 Signaling Cascade

Ligand-independent constitutive activation of Flt3 due to mutations leads to the persistent stimulation of downstream signaling pathways that promote cell proliferation and survival. The primary pathways activated by mutant Flt3 include the PI3K/AKT, MAPK/ERK, and STAT5 pathways. These pathways converge to regulate the expression of genes involved in cell cycle progression and apoptosis inhibition, thereby driving the leukemic phenotype.

Below is a diagram illustrating the key signaling pathways activated by mutant Flt3 in AML.

Therapeutic Targeting of Flt3

The critical role of Flt3 mutations in AML has led to the development and approval of several Flt3 inhibitors. These inhibitors have significantly improved the treatment landscape for patients with FLT3-mutated AML. Gilteritinib, a potent and selective Flt3 inhibitor, has demonstrated a significant overall survival benefit in patients with relapsed or refractory FLT3-mutated AML compared to salvage chemotherapy.[16]

| Flt3 Inhibitor | AML Cell Line (FLT3-ITD) | IC50 (nM) | Reference(s) |

| Gilteritinib | MV4-11 | 0.92 | [17] |

| Gilteritinib | MOLM-13 | 2.9 | [17] |

| Gilteritinib | Ba/F3-FLT3-ITD | 1.8 | [17] |

Real-world data further supports the efficacy of gilteritinib, with a median overall survival of around 9.5 to 11.0 months in patients with relapsed/refractory FLT3-mutated AML.[18][19]

MELK and Flt3: A Potential for Co-Targeting?

While a direct biological interaction between MELK and Flt3 signaling pathways has not been extensively documented, the development of dual inhibitors presents an intriguing therapeutic avenue. The small molecule inhibitor JNJ-47117096 has been shown to potently inhibit both MELK and Flt3 with IC50 values of 23 nM and 18 nM, respectively.[20] This suggests that co-targeting these two kinases could be a viable strategy, particularly in malignancies where both pathways may be active or where resistance to single-agent therapy is a concern.

Key Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the roles of MELK and Flt3 in tumorigenesis.

Mammosphere Formation Assay

This assay is used to assess the self-renewal capacity of cancer stem cells.

Protocol:

-

Cell Preparation: Single-cell suspensions are prepared from either cancer cell lines or primary tumor tissues.

-

Plating: Cells are plated at a low density (e.g., 1,000-5,000 cells/mL) in ultra-low attachment plates.

-

Culture Medium: Cells are cultured in a serum-free medium supplemented with growth factors such as EGF and bFGF.

-

Incubation: Plates are incubated for 7-14 days to allow for the formation of mammospheres.

-

Quantification: The number of mammospheres larger than a certain diameter (e.g., 50 µm) is counted, and the mammosphere formation efficiency (MFE) is calculated as (Number of mammospheres / Number of cells seeded) x 100%.[21][22]

shRNA-mediated Gene Knockdown

This technique is used to achieve long-term silencing of a target gene.

Protocol:

-

shRNA Design and Cloning: Design and clone shRNA sequences targeting the gene of interest into a suitable vector (e.g., lentiviral vector).

-

Viral Production: Produce lentiviral particles in packaging cells (e.g., HEK293T).

-

Transduction: Transduce the target cancer cells with the lentiviral particles.

-

Selection: Select for transduced cells using an appropriate selection marker (e.g., puromycin).

-

Validation: Validate the knockdown of the target gene at both the mRNA (qRT-PCR) and protein (Western blot) levels.[12][23]

CRISPR/Cas9-mediated Gene Knockout

This powerful gene-editing tool is used to create complete loss-of-function mutations.

Protocol:

-

gRNA Design: Design guide RNAs (gRNAs) targeting the desired gene.

-

Vector Construction: Clone the gRNA into a Cas9-expressing vector.

-

Transfection: Transfect the target cancer cells with the CRISPR/Cas9 vector.

-

Single-Cell Cloning: Isolate single cells to establish clonal populations.

-

Screening and Validation: Screen the clones for the desired gene knockout by sequencing and confirm the absence of the protein by Western blot.[5][24]

In Vivo Tumorigenesis Assay (Xenograft Model)

This assay evaluates the ability of cancer cells to form tumors in immunocompromised mice.

Protocol:

-

Cell Preparation: Harvest cancer cells and resuspend them in a suitable medium (e.g., PBS or Matrigel).

-

Injection: Subcutaneously inject a defined number of cells (e.g., 1x10^6) into the flank of immunocompromised mice (e.g., nude or NOD/SCID mice).

-

Tumor Monitoring: Monitor the mice regularly for tumor formation and measure tumor volume using calipers.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, IHC).[6][25]

Kinase Assay

This assay measures the enzymatic activity of a kinase and the inhibitory effect of compounds.

Protocol (example using ADP-Glo™ Kinase Assay):

-

Reaction Setup: In a multi-well plate, combine the purified kinase (MELK or Flt3), the substrate, ATP, and the test inhibitor at various concentrations.

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.

-

ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

ATP Generation and Luminescence: Add Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used by a luciferase to produce a luminescent signal.

-

Measurement: Measure the luminescence, which is proportional to the kinase activity. The IC50 value of the inhibitor can be calculated from the dose-response curve.[18][19][26]

Conclusion and Future Directions

MELK and Flt3 represent two critical nodes in the complex signaling networks that drive tumorigenesis. While Flt3 is a well-established therapeutic target in AML with approved inhibitors demonstrating significant clinical benefit, the role of MELK, though supported by a large body of preclinical data, remains a subject of ongoing investigation and debate. The development of dual MELK and Flt3 inhibitors highlights a promising strategy for overcoming drug resistance and improving therapeutic outcomes.

Future research should focus on several key areas:

-

Clarifying the role of MELK in cancer: Further studies using advanced genetic tools are needed to definitively establish the essentiality of MELK in different cancer contexts.

-

Developing more specific MELK inhibitors: The development of highly specific MELK inhibitors will be crucial to dissect its biological functions and validate its therapeutic potential.

-

Investigating combination therapies: Exploring the synergistic effects of combining MELK or Flt3 inhibitors with other targeted agents or conventional chemotherapy holds great promise for improving patient outcomes.

-

Identifying biomarkers of response: The identification of reliable biomarkers to predict which patients are most likely to respond to MELK or Flt3 inhibitors is essential for personalizing cancer therapy.

This technical guide provides a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting MELK and Flt3 in the fight against cancer. The continued investigation of these critical kinases will undoubtedly pave the way for the development of more effective and personalized cancer treatments.

References

- 1. Autophagy Targeting and Hematological Mobilization in FLT3-ITD Acute Myeloid Leukemia Decrease Repopulating Capacity and Relapse by Inducing Apoptosis of Committed Leukemic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. MELK predicts poor prognosis and promotes metastasis in esophageal squamous cell carcinoma via activating the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. High expression of maternal embryonic leucine-zipper kinase (MELK) impacts clinical outcomes in patients with ovarian cancer and its inhibition suppresses ovarian cancer cells growth ex vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. preprints.org [preprints.org]

- 9. ashpublications.org [ashpublications.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frequency and Prognostic Relevance of FLT3 Mutations in Saudi Acute Myeloid Leukemia Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Gilteritinib Significantly Improves Survival for FLT3-Mutated Acute Myeloid Leukemia | Docwire News [docwirenews.com]

- 17. Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ashpublications.org [ashpublications.org]

- 19. Gilteritinib in FLT3-mutated acute myeloid leukemia: A real-world Italian experience - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. FLT3 tyrosine kinase inhibitors synergize with BCL-2 inhibition to eliminate FLT3/ITD acute leukemia cells through BIM activation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. ashpublications.org [ashpublications.org]

- 22. Preclinical studies of gilteritinib, a next-generation FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. benchchem.com [benchchem.com]

- 26. FLT3 mutations in acute myeloid leukemia: what is the best approach in 2013? - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on JNJ-47117096 Hydrochloride for Basic Cancer Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of JNJ-47117096 hydrochloride, a potent kinase inhibitor with significant potential in basic cancer research. This document details its mechanism of action, key signaling pathways, and provides detailed protocols for relevant in vitro experiments.

Core Compound Information

This compound is a potent and selective inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK) and Fms-like tyrosine kinase 3 (Flt3).[1] Its activity against these key kinases, which are often dysregulated in various cancers, makes it a valuable tool for investigating cancer cell proliferation, survival, and DNA damage response pathways.

Data Presentation

The following tables summarize the quantitative data available for this compound, providing a clear comparison of its inhibitory activity against various kinases and its effect on cancer cell lines.

Table 1: Kinase Inhibition Profile of this compound

| Target Kinase | IC50 (nM) |

| MELK | 23[1] |

| Flt3 | 18[1] |

| CAMKIIδ | 810[1] |

| Mnk2 | 760[1] |

| CAMKIIγ | 1000[1] |

| MLCK | 1000[1] |

Table 2: In Vitro Cellular Activity of this compound

| Cell Line | Assay | IC50 (µM) | Conditions |

| Flt3-driven Ba/F3 | Proliferation | 1.5[1] | In the absence of IL-3 |

Mechanism of Action and Signaling Pathways

This compound exerts its anticancer effects primarily through the inhibition of MELK. This inhibition leads to stalled replication forks and DNA double-strand breaks (DSBs).[1] The cellular response to this DNA damage is the activation of the Ataxia Telangiectasia Mutated (ATM)-mediated DNA damage response (DDR) pathway.[1]

Activation of the ATM pathway by JNJ-47117096 leads to a cascade of downstream signaling events, including:

-

Phosphorylation of p53: This key tumor suppressor is activated, leading to cell cycle arrest and apoptosis.[1]

-

Upregulation of p21: A cyclin-dependent kinase inhibitor that enforces cell cycle arrest, primarily at the G1/S and G2/M checkpoints.[1]

-

Downregulation of FOXM1 target genes: FOXM1 is a critical transcription factor for G2/M progression and its downregulation contributes to cell cycle arrest.[1]

These events collectively result in a delay in the S-phase of the cell cycle, growth arrest, and the induction of a senescent phenotype in cancer cells.[1]

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows associated with the study of this compound.

Caption: Signaling pathway of this compound in cancer cells.

Caption: Experimental workflow for a MELK kinase inhibition assay.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established laboratory techniques and can be adapted for the study of this compound.

In Vitro MELK Kinase Inhibition Assay (Radioactive Filter Binding)

This assay measures the ability of this compound to inhibit the enzymatic activity of MELK by quantifying the incorporation of radiolabeled phosphate into a substrate.

Materials:

-

Recombinant human MELK (e.g., residues 1-340)

-

Biotinylated ZIP-tide peptide substrate

-

γ-33P-ATP

-

10 mM ATP stock solution

-

Kinase Assay Buffer (25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

This compound dissolved in DMSO

-

1% phosphoric acid solution

-

P81 phosphocellulose paper

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare the kinase reaction mixture in each well of a 96-well plate containing:

-

1.25 nM MELK

-

3 µM biotinylated ZIP-tide peptide

-

Kinase Assay Buffer

-

-

Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells.

-

Initiate the kinase reaction by adding a mixture of unlabeled ATP and γ-33P-ATP to a final concentration of 10 µM.

-

Incubate the plate at 30°C for a predetermined time (e.g., 20-30 minutes).

-

Stop the reaction by adding an equal volume of 1% phosphoric acid.

-

Spot a portion of the reaction mixture from each well onto P81 phosphocellulose paper.

-

Wash the filter paper multiple times with 1% phosphoric acid to remove unincorporated γ-33P-ATP.

-

Air dry the filter paper and measure the radioactivity in each spot using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each concentration of this compound relative to the DMSO control and determine the IC50 value.

Cell Proliferation Assay (Alamar Blue)

This assay assesses the effect of this compound on the proliferation of cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., Flt3-driven Ba/F3, MCF-7)

-

Complete cell culture medium

-

This compound dissolved in DMSO

-

Alamar Blue reagent

-

96-well microplates

-

Fluorescence plate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 20,000 cells/well for Ba/F3-Flt3 cells) and allow them to adhere overnight.[1]

-

Treat the cells with a serial dilution of this compound. Include a DMSO vehicle control.

-

Incubate the cells for a specified period (e.g., 24-72 hours) at 37°C and 5% CO2.

-

Add Alamar Blue reagent to each well, typically 10% of the total volume.

-

Incubate for 1-4 hours at 37°C.

-

Measure the fluorescence intensity using a plate reader with an excitation wavelength of 540-570 nm and an emission wavelength of 580-610 nm.[1]

-

Calculate the percentage of cell viability for each treatment condition relative to the DMSO control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound on the distribution of cells in different phases of the cell cycle.

Materials:

-

MCF-7 cells or other cancer cell line

-

Complete cell culture medium

-

This compound

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% cold ethanol

-

RNase A

-

Propidium iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Seed MCF-7 cells in 6-well plates and allow them to adhere.

-

Treat the cells with this compound at the desired concentrations for a specific duration (e.g., 24 hours).

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cells with PBS and fix them by adding cold 70% ethanol dropwise while vortexing.

-

Incubate the fixed cells at 4°C for at least 2 hours.

-

Centrifuge the cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in a solution containing RNase A and incubate at room temperature to degrade RNA.

-

Add propidium iodide staining solution to stain the cellular DNA.

-

Analyze the stained cells using a flow cytometer.

-

Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis for p53 and p21

This technique is used to detect changes in the protein expression levels of p53 and p21 following treatment with this compound.

Materials:

-

Cancer cells treated with this compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against p53, phospho-p53, p21, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Lyse the treated and control cells with RIPA buffer and quantify the protein concentration using a BCA assay.

-

Denature the protein lysates by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply ECL substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities to determine the relative changes in protein expression.

Senescence-Associated β-Galactosidase Staining

This assay is used to detect the induction of a senescent phenotype in cells treated with this compound.

Materials:

-

Cancer cells cultured on coverslips or in multi-well plates

-

This compound

-

PBS

-

Fixative solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde in PBS)

-

Staining solution (containing X-gal, potassium ferrocyanide, potassium ferricyanide, NaCl, MgCl2 in a citric acid/sodium phosphate buffer, pH 6.0)

Procedure:

-

Treat the cells with this compound for the desired duration.

-

Wash the cells with PBS.

-

Fix the cells with the fixative solution for 10-15 minutes at room temperature.

-

Wash the cells again with PBS.

-

Add the β-galactosidase staining solution to the cells.

-

Incubate the cells at 37°C in a non-CO2 incubator for several hours to overnight, protected from light.

-

Observe the cells under a microscope for the development of a blue color, which indicates senescent cells.

-

Quantify the percentage of blue-staining cells.

In Vivo Xenograft Tumor Model (General Protocol)

Please note: No specific in vivo data for this compound has been found in the public domain. The following is a general protocol for a xenograft study that could be adapted to evaluate the in vivo efficacy of this compound.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Cancer cell line of interest (e.g., MCF-7)

-

Matrigel (optional)

-

This compound formulated for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in PBS, possibly mixed with Matrigel) into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound (e.g., by oral gavage or intraperitoneal injection) to the treatment group according to a predetermined dose and schedule. Administer the vehicle to the control group.

-

Measure the tumor dimensions with calipers regularly (e.g., 2-3 times per week) and calculate the tumor volume.

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

-

Compare the tumor growth rates between the treatment and control groups to evaluate the in vivo efficacy of this compound.

This guide provides a solid foundation for researchers interested in utilizing this compound for basic cancer research. The provided data and protocols should enable the design and execution of meaningful experiments to further elucidate its therapeutic potential.

References

JNJ-47117096 Hydrochloride: A Technical Guide to its Interaction with the DNA Damage Response Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-47117096 hydrochloride is a potent and selective small molecule inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK), a serine/threonine kinase overexpressed in a variety of cancers and associated with poor prognosis. This technical guide provides an in-depth overview of the mechanism of action of JNJ-47117096, with a particular focus on its role in inducing DNA damage and activating the DNA Damage Response (DDR) pathway. This document summarizes key preclinical data, provides detailed experimental protocols for assessing its activity, and visualizes the involved signaling pathways.

Introduction

Genomic instability is a hallmark of cancer, and the DNA Damage Response (DDR) is a critical signaling network that maintains genomic integrity. The DDR pathway detects DNA lesions, arrests the cell cycle to allow for repair, and can trigger apoptosis if the damage is irreparable. Targeting the DDR is a promising therapeutic strategy in oncology. This compound has emerged as a significant investigational compound that interfaces with this pathway through its inhibition of MELK.

Mechanism of Action of JNJ-47117096

JNJ-47117096 is a potent inhibitor of MELK with an IC50 of 23 nM.[1] It also demonstrates significant inhibitory activity against Flt3 (IC50 of 18 nM).[1] The inhibition of MELK by JNJ-47117096 disrupts normal cell cycle progression, leading to stalled replication forks and the formation of DNA double-strand breaks (DSBs).[1] The presence of DSBs triggers the activation of the Ataxia-Telangiectasia Mutated (ATM) kinase, a central regulator of the DDR pathway.[1]

Activated ATM initiates a signaling cascade that includes the phosphorylation of key downstream targets such as p53 and the histone variant H2AX.[1] This response ultimately leads to cell cycle arrest, senescence, and apoptosis in cancer cells.

Signaling Pathway

Quantitative Data

Kinase Inhibition Profile

The inhibitory activity of JNJ-47117096 has been characterized against a panel of kinases. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Kinase | IC50 (nM) | Reference |

| MELK | 23 | [1] |

| Flt3 | 18 | [1] |

| CAMKIIδ | 810 | [1] |

| Mnk2 | 760 | [1] |

| CAMKIIγ | 1000 | [1] |

| MLCK | 1000 | [1] |

Table 1: Kinase inhibition profile of JNJ-47117096.

Cellular Activity

JNJ-47117096 has demonstrated potent anti-proliferative effects in various cancer cell lines.

| Cell Line | Assay Type | IC50 (µM) | Reference |

| Ba/F3 (Flt3-driven) | Proliferation | 1.5 | [1] |

| MCF-7 | Growth Arrest | 3, 10 (conc.) | [1] |

Table 2: Cellular activity of JNJ-47117096.

Experimental Protocols

Western Blot for ATM and p53 Phosphorylation

This protocol describes the detection of phosphorylated ATM (Ser1981) and p53 (Ser15) in cells treated with JNJ-47117096.

Experimental Workflow

Methodology

-

Cell Culture and Treatment: Plate cancer cells (e.g., MCF-7) at an appropriate density. After 24 hours, treat the cells with varying concentrations of JNJ-47117096 (e.g., 1, 3, 10 µM) or vehicle control for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against phospho-ATM (Ser1981), total ATM, phospho-p53 (Ser15), total p53, and a loading control (e.g., β-actin) overnight at 4°C.

-

Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Immunofluorescence for γ-H2AX Foci Formation

This protocol outlines the visualization of DNA double-strand breaks through the detection of γ-H2AX foci.

Experimental Workflow

Methodology

-

Cell Culture: Seed cells on glass coverslips in a multi-well plate.

-

Treatment: Treat cells with JNJ-47117096 as described above.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block with 1% BSA in PBST for 1 hour.

-

Antibody Staining: Incubate with a primary antibody against γ-H2AX overnight at 4°C. After washing, incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Mounting and Imaging: Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining. Acquire images using a fluorescence microscope.

Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the cell cycle distribution of cells treated with JNJ-47117096.

Experimental Workflow

Methodology

-

Cell Treatment and Harvest: Treat cells with JNJ-47117096. Harvest the cells by trypsinization and wash with PBS.

-

Fixation: Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI, allowing for the quantification of cells in G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound is a potent MELK inhibitor that induces DNA damage and robustly activates the ATM-mediated DNA damage response pathway. Its ability to cause DSBs and subsequent cell cycle arrest and apoptosis in cancer cells makes it a compelling candidate for further preclinical and potentially clinical investigation. The experimental protocols provided in this guide offer a framework for researchers to further explore the biological effects of JNJ-47117096 and similar compounds targeting the DDR.

References

JNJ-47117096 Hydrochloride: An In-Depth Technical Guide to its Cellular Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-47117096 hydrochloride is a potent and selective small molecule inhibitor targeting both Maternal Embryonic Leucine Zipper Kinase (MELK) and Fms-like Tyrosine Kinase 3 (Flt3). This dual inhibitory activity positions it as a compound of significant interest for therapeutic development, particularly in oncology. This technical guide provides a comprehensive overview of the cellular effects of JNJ-47117096, detailing its mechanism of action, impact on key signaling pathways, and methodologies for its investigation. Quantitative data are presented in structured tables for clarity, and key experimental protocols are described in detail to facilitate reproducible research. Visual diagrams of signaling pathways and experimental workflows are provided to enhance understanding of the complex cellular responses to this compound.

Introduction

Maternal Embryonic Leucine Zipper Kinase (MELK) is a serine/threonine kinase implicated in various cellular processes, including cell cycle regulation, apoptosis, and oncogenesis.[1][2] Elevated MELK expression is observed in numerous cancers and is often associated with poor prognosis. Fms-like Tyrosine Kinase 3 (Flt3), a receptor tyrosine kinase, plays a crucial role in the proliferation and differentiation of hematopoietic stem and progenitor cells.[3] Activating mutations in Flt3 are prevalent in acute myeloid leukemia (AML), making it a key therapeutic target.[3] this compound has emerged as a potent inhibitor of both MELK and Flt3, offering a multi-pronged approach to targeting cancer cell biology. This guide delves into the cellular and molecular consequences of JNJ-47117096 treatment.

Quantitative Data Presentation

The inhibitory activity of this compound has been characterized against its primary targets and a panel of other kinases. The following table summarizes the key quantitative data.

| Target Kinase | IC50 (nM) | Cell Line | Assay Type |

| MELK | 23 | - | In vitro kinase assay |

| Flt3 | 18 | - | In vitro kinase assay |

| CAMKIIδ | 810 | - | In vitro kinase assay |

| Mnk2 | 760 | - | In vitro kinase assay |

| CAMKIIγ | 1000 | - | In vitro kinase assay |

| MLCK | 1000 | - | In vitro kinase assay |

Table 1: Inhibitory activity of this compound against various kinases. Data compiled from publicly available sources.

Cellular Effects and Mechanism of Action

JNJ-47117096 exerts its cellular effects primarily through the inhibition of MELK and Flt3, leading to distinct downstream consequences in different cellular contexts.

Effects on Cancer Cell Lines (MCF-7)

In breast cancer cell lines such as MCF-7, the effects of JNJ-47117096 are predominantly driven by MELK inhibition.

-

Cell Cycle Arrest: Treatment with JNJ-47117096 leads to a delay in the S-phase of the cell cycle.

-

DNA Damage Response: The compound induces stalled replication forks and DNA double-strand breaks (DSBs). This triggers the activation of the Ataxia Telangiectasia Mutated (ATM)-mediated DNA damage response (DDR) pathway.

-

p53 Pathway Activation: A key consequence of the ATM activation is the phosphorylation and stabilization of the tumor suppressor protein p53.

-

Induction of Senescence: Activated p53 leads to the upregulation of the cyclin-dependent kinase inhibitor p21, which in turn promotes cell growth arrest and a senescent phenotype.

-

Downregulation of FOXM1 Target Genes: JNJ-47117096 treatment results in the downregulation of genes regulated by the transcription factor FOXM1, which are critical for cell cycle progression.

Effects on Hematopoietic Cells (Ba/F3)